tert-Amyl methyl ether
Overview
Description
tert-Amyl methyl ether (TAME) is an ether compound that has been studied for its potential as a high-octane fuel additive. It is synthesized from tert-amyl alcohol and methanol, and its production involves various solid acid catalysts, with Amberlyst-36 being particularly effective . TAME is known for its octane-enhancing and carbon monoxide-reducing qualities, making it a candidate to replace isobutylene-derived fuel additives like methyl tert-butyl ether (MTBE) .
Synthesis Analysis
The synthesis of TAME has been explored through different methods. One approach involves the etherification of tert-amyl alcohol with methanol over ion-exchange resins such as Amberlyst-15 and Amberlyst-36, which have shown to be very effective catalysts . The reaction system exhibits strong nonideal behavior in the liquid phase, and the knowledge of activity coefficients is crucial for obtaining thermodynamic equilibrium constants . The synthesis has also been studied in the gaseous phase using a tubular flow reactor, with thermodynamic constants obtained from experimental data .
Molecular Structure Analysis
High-level ab initio calculations have been performed to understand the molecular structure of TAME and its reactants. Using the Gaussian-03 program package, absolute electronic energy values, normal frequencies, and moments of inertia of the molecules have been obtained. These calculations help in predicting equilibrium constants and the enthalpy of reaction in the gaseous phase, which are found to be in acceptable agreement with thermochemical measurements .
Chemical Reactions Analysis
The kinetics of TAME reactions have been investigated using commercial ion exchange resins as catalysts. Kinetic equations derived for different mechanisms were compared, and the activation energy for the splitting reaction of TAME to methanol and isoamylene was determined to be between 95 and 100 kJ/mol . The reaction rates are influenced by the adsorption of tert-amyl alcohol on the catalyst sites, leading to the formation of TAME and other byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of TAME have been characterized through various studies. The heat capacity of TAME in the liquid phase follows a specific equation, and the enthalpy change associated with its synthesis has been determined . The reaction equilibria in the liquid phase have been analyzed, providing data on thermochemical parameters and developing expressions for the thermodynamic equilibrium constants as a function of temperature . Liquid extraction equilibria involving TAME have also been studied, with data fitted using models like UNIQUAC and NRTL .
Scientific Research Applications
Analytical Method for Detection in Water
Church et al. (1997) describe a method to detect tert-Amyl methyl ether (TAME) in water. This method, which involves gas chromatography and mass spectrometry, can detect TAME at sub-parts per billion concentrations, essential for environmental monitoring and analysis (Church et al., 1997).
Synthesis Process
G. D. Y. and A. V. Joshi (2001) focused on the synthesis of TAME from tert-amyl alcohol and methanol. This study presents a comprehensive theoretical and experimental analysis of the synthesis process, highlighting the efficacy of Amberlyst-36 as a catalyst (G. D. Y. and A. V. Joshi, 2001).
Fuel Performance and Acceleration Tests
Cataluña et al. (2011) explored the use of TAME in gasoline formulations, assessing its impact on car engine acceleration and performance. This study suggests that TAME can be an effective component in gasoline for enhancing vehicle efficiency (Cataluña et al., 2011).
Chemical Equilibria in Synthesis
Heintz et al. (2007) conducted a comprehensive study on the chemical equilibrium in the synthesis of TAME, providing important insights for industrial production processes. This research contributes to a deeper understanding of the reaction mechanisms involved in TAME synthesis (Heintz et al., 2007).
Environmental Properties and Hazards
Huttunen et al. (1997) investigated the environmental properties of TAME, focusing on its physico-chemical characteristics and potential environmental hazards. This research is crucial for assessing the ecological impact of TAME (Huttunen et al., 1997).
Adsorption and Removal Processes
Yu et al. (2005) studied the adsorption properties of TAME on activated carbons, which is significant for developing methods to remove TAME from environmental samples, such as water sources (Yu et al., 2005).
Kinetics and Catalysis
Linnekoski and Krause (1997) explored the kinetics of TAME formation, focusing on the heterogeneously catalyzed liquid-phase process. This research provides important data for optimizing industrial production of TAME (Linnekoski and Krause, 1997).
Oxidation Studies
Ng et al. (2015) conducted a study on the low-temperature oxidation of TAME, which is crucial for understanding its behavior and stability under various conditions, especially relevant for its use as a fuel additive (Ng et al., 2015).
Safety And Hazards
Future Directions
TAME is being considered as a potential alternative to the environmentally problematic tert-butyl methyl ether (MTBE) and other common ethereal solvents . It is also being considered as an alternative octane enhancer to MTBE, thus allowing for lower vapor emissions from fuel tanks . The global TAME market is projected to grow in the future .
properties
IUPAC Name |
2-methoxy-2-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5-6(2,3)7-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJRWJGKQPSFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024521 | |
Record name | tert-Amyl methyl ether | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, COLOURLESS LIQUID., Colorless liquid. | |
Record name | Butane, 2-methoxy-2-methyl- | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Boiling Point |
86.3 °C, 187 °F | |
Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Flash Point |
-7 °C (19 °F) - closed cup, -11 °C, 19.4 °F | |
Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Solubility |
Very soluble ethyl ether, ethanol, In water, 1.07X10+4 mg/L at 20 °C | |
Record name | Tert-amyl methyl ether | |
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Density |
0.7660 g/cu cm at 25 °C, Relative density (water = 1): 0.77 | |
Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Vapor Density |
Relative vapor density (air = 1): 3.6, 0.77 | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Vapor Pressure |
75.2 [mmHg], 75.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9, 75.21 mmHg | |
Record name | tert-Amyl methyl ether | |
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Record name | Tert-amyl methyl ether | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Product Name |
tert-Amyl methyl ether | |
CAS RN |
994-05-8 | |
Record name | tert-Amyl methyl ether | |
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Record name | TERT-AMYL METHYL ETHER | |
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Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Melting Point |
-80 °C, -112 °F | |
Record name | 2-METHOXY-2-METHYLBUTANE | |
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Record name | TERT-AMYL METHYL ETHER (TAME) | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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